(3S)-3-Amino-3-(2-chloro-3-methoxy-phenyl)propanenitrile is an organic compound characterized by its unique functional groups, which include an amino group, a chloro-substituted aromatic ring, and a nitrile group. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its diverse reactivity and ability to participate in various chemical reactions. Its molecular formula is with a molar mass of approximately 210.66 g/mol.
This compound falls under the category of nitriles, specifically those that contain amino and halogen substituents on an aromatic ring. It can be sourced from various chemical suppliers that specialize in organic compounds for research and industrial applications. The classification of this compound indicates its potential utility in pharmaceuticals, agrochemicals, and materials science.
The synthesis of (3S)-3-Amino-3-(2-chloro-3-methoxy-phenyl)propanenitrile typically involves multi-step organic reactions. A common synthetic route includes the following steps:
The reaction conditions may involve the use of solvents like ethanol or methanol, along with catalysts to enhance the reaction efficiency. In industrial settings, large-scale batch reactions are optimized for high yield and purity, often employing automated reactors or continuous flow systems.
The molecular structure of (3S)-3-Amino-3-(2-chloro-3-methoxy-phenyl)propanenitrile can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.66 g/mol |
| IUPAC Name | (3S)-3-amino-3-(2-chloro-4-methoxyphenyl)propanenitrile |
| InChI Key | YBTLHKWJILOTNP-JTQLQIEISA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C(CC#N)N)Cl |
The structure features a chiral center at the carbon atom adjacent to the amino group, which contributes to its stereochemical properties.
(3S)-3-Amino-3-(2-chloro-3-methoxy-phenyl)propanenitrile can undergo various chemical reactions:
The mechanism of action for (3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile largely depends on its specific applications in biological systems. Generally, it may involve:
This interaction could lead to various biological effects, making it valuable for further research into its pharmacological properties.
The physical properties of (3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile include:
The chemical properties are influenced by the presence of functional groups:
(3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile has several applications in scientific research:
This compound's unique structure allows it to serve as a versatile building block in various fields, including pharmaceuticals and materials science.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2